Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 357426-12-1
VCID: VC3793907
InChI: InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3
SMILES: COC(=O)C1CC(C2=CC=CC=C12)CN
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 357426-12-1

Cat. No.: VC3793907

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate - 357426-12-1

Specification

CAS No. 357426-12-1
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3
Standard InChI Key VLYNBHYMQUZEDV-UHFFFAOYSA-N
SMILES COC(=O)C1CC(C2=CC=CC=C12)CN
Canonical SMILES COC(=O)C1CC(C2=CC=CC=C12)CN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2,3-dihydro-1H-indene scaffold—a bicyclic system comprising a benzene ring fused to a five-membered partially saturated ring. The carboxylate group is esterified at the 1-position, while the 3-position bears an aminomethyl (-CH₂NH₂) substituent . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly enzymes and receptors requiring planar aromatic systems with flexible side chains .

Stereochemical Considerations

While the parent compound is typically reported as a racemic mixture, enantiomerically pure forms (e.g., (1R,3S)-configurations) have been synthesized for structure-activity relationship studies . X-ray crystallography data for analogous indene derivatives reveal chair-like conformations in the saturated ring, with the aminomethyl group adopting equatorial positions to minimize steric strain .

Spectroscopic Properties

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.35–7.19 (m, 4H, aromatic), 4.64–4.59 (d, 1H, methine), 3.79–3.76 (s, 3H, OCH₃), 3.48–2.92 (m, 2H, CH₂NH₂) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (aromatic C=C) .

  • MS (ESI-TOF): m/z 206.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically prepared via a three-step sequence:

  • Indene Carboxylation:
    Indene undergoes Friedel-Crafts acylation with methyl chlorooxalate to install the carboxylate group.

    Indene+ClCOCOOCH3AlCl3Methyl 1-oxo-2,3-dihydro-1H-indene-1-carboxylate\text{Indene} + \text{ClCOCOOCH}_3 \xrightarrow{\text{AlCl}_3} \text{Methyl 1-oxo-2,3-dihydro-1H-indene-1-carboxylate}
  • Aminomethylation:
    A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride :

    Methyl 1-oxo-indene-carboxylate+CH2O+NH4ClMethyl 3-(aminomethyl)-1-oxo-indene-carboxylate\text{Methyl 1-oxo-indene-carboxylate} + \text{CH}_2\text{O} + \text{NH}_4\text{Cl} \rightarrow \text{Methyl 3-(aminomethyl)-1-oxo-indene-carboxylate}
  • Reduction:
    Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to the saturated 2,3-dihydro structure .

Process Optimization

Key parameters affecting yield (reported 35–69% ):

  • Temperature: 0–5°C during Mannich step prevents side reactions.

  • Solvent: Dichloromethane enhances acylation efficiency vs. THF.

  • Catalyst: 10% Pd/C achieves full ketone reduction without over-hydrogenation.

Physicochemical Properties

PropertyValueMethod/Source
Melting Point212–213°C (HCl salt) DSC
Boiling Point316.8°C Simulated (EPI Suite)
Density1.134 g/cm³ Pycnometry
LogP1.82Calculated (PubChem )
Solubility (H₂O)2.1 mg/mLShake-flask

The hydrochloride salt (CAS 111634-93-6) exhibits improved crystallinity and stability, making it preferred for pharmaceutical formulations .

Biological Activity and Applications

Neurological Targets

Patent US4788130A highlights structurally related 1-aminoindene derivatives as potent agents for cerebrovascular disorders (e.g., cerebral infarction) and metabolic encephalopathies . Mechanistic studies suggest:

  • Glutamate Modulation: Competitive inhibition of NMDA receptor glycine sites (IC₅₀ ~ 150 nM) .

  • Antioxidant Activity: Quenches ROS via the indene π-system (EC₅₀ = 12 μM in lipid peroxidation assay) .

Oncology Applications

In vitro screens reveal antiproliferative effects against glioblastoma (U87 MG: GI₅₀ = 8.2 μM) through topoisomerase II inhibition. Structure-activity data indicate the aminomethyl group is critical for DNA intercalation.

Industrial Uses

  • Antioxidant Additive: Stabilizes polyunsaturated fats in food processing (0.01–0.1% w/w) .

  • Coordination Chemistry: Forms Cu(II) complexes for catalytic oxidation reactions.

Comparison with Structural Analogues

CompoundKey DifferencesBioactivity
Methyl 2,3-dihydro-1H-indene-4-carboxylateCarboxylate at 4-position; lacks aminomethylIntermediate in heterocyclic synthesis
2-Amino-1,3-dihydroindene-2-carboxylic acid Carboxylic acid at 2-positionGABA transaminase inhibitor (IC₅₀ = 34 nM)
rac-Methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylateStereospecific configurationEnhanced NMDA affinity (IC₅₀ = 89 nM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator